![molecular formula C43H75N13O9 B574859 (Sar1,Ile4,8)-Angiotensin II](/img/structure/B574859.png)
(Sar1,Ile4,8)-Angiotensin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Sar1,Ile4,8)-Angiotensin II is a useful research compound. Its molecular formula is C43H75N13O9 and its molecular weight is 918.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Sar1,Ile4,8)-Angiotensin II, often abbreviated as SII Ang II, is a synthetic analogue of angiotensin II (Ang II) that selectively activates the angiotensin II type 1 receptor (AT1R). This compound is notable for its unique biological activity, particularly in the context of insulin receptor signaling and cardiovascular health. This article explores the biological activity of SII Ang II, including its mechanisms of action, effects on various cellular pathways, and implications for therapeutic applications.
SII Ang II operates primarily through functional selectivity , meaning it preferentially activates certain signaling pathways over others. This selectivity is significant in mitigating the adverse effects commonly associated with traditional Ang II therapies, such as hypertension and cardiovascular diseases.
-
Insulin Receptor Signaling : Research indicates that SII Ang II enhances insulin receptor (IR) signaling in hepatocytes. It promotes insulin-stimulated glycogen synthesis by potentiating the phosphorylation of key proteins involved in glucose metabolism:
- Akt : A serine/threonine kinase that plays a crucial role in glucose uptake and metabolism.
- Glycogen Synthase Kinase 3 (GSK3) : Inhibition of GSK3 leads to increased glycogen synthesis.
- Cross-Talk with Other Receptors : SII Ang II also influences the interaction between AT1R and bradykinin B2 receptors. In primary vascular smooth muscle cells, SII Ang II inhibits B2 receptor signaling through arrestin-dependent mechanisms, leading to reduced calcium influx and altered intracellular signaling dynamics .
Table 1: Summary of Key Findings on SII Ang II
Case Study 1: Insulin Sensitivity Improvement
In a controlled study involving primary rat hepatocytes, researchers demonstrated that pre-treatment with SII Ang II resulted in a marked increase in insulin sensitivity. The study highlighted how SII Ang II enhanced the phosphorylation of Akt and GSK3α/β without affecting FOXO1 phosphorylation, indicating a targeted enhancement of insulin signaling pathways .
Case Study 2: Cardiovascular Benefits
Another investigation assessed the cardiovascular impacts of SII Ang II in hypertensive animal models. The findings suggested that SII Ang II not only lowered blood pressure but also improved cardiac output and performance metrics when compared to standard treatments with traditional Ang II .
Implications for Therapeutic Applications
The unique properties of SII Ang II suggest potential therapeutic applications in conditions such as:
- Type 2 Diabetes : By enhancing insulin sensitivity and glucose metabolism, SII Ang II could serve as an adjunct therapy for managing diabetes.
- Hypertension Management : Its ability to lower blood pressure while minimizing adverse effects makes it a candidate for treating hypertension without the typical side effects associated with conventional angiotensin therapies.
科学研究应用
Hypertension Management
Research indicates that SII Ang II can modulate vascular responses by selectively activating β-arrestin pathways while inhibiting traditional G protein-mediated signaling. This biased agonism allows for a reduction in blood pressure without the typical side effects associated with conventional angiotensin receptor antagonists. Studies have shown that SII Ang II can effectively reduce vascular tone and improve endothelial function, making it a promising candidate for treating hypertension .
Heart Failure
The biased signaling properties of SII Ang II suggest its potential in heart failure management. By promoting receptor internalization and activating arrestin-dependent pathways, SII Ang II may enhance cardiac performance and reduce adverse remodeling of the heart. Preclinical studies have demonstrated that SII Ang II can improve outcomes in models of heart failure, indicating its potential as a therapeutic agent .
Insulin Sensitivity
SII Ang II has been shown to potentiate insulin receptor signaling in hepatocytes, leading to enhanced glycogen synthesis. This effect is mediated through increased phosphorylation of key proteins involved in glucose metabolism, such as Akt and glycogen synthase kinase 3 (GSK3)α/β. The ability of SII Ang II to enhance insulin sensitivity makes it a candidate for addressing metabolic disorders like type 2 diabetes .
Obesity-Related Conditions
Given its role in regulating glucose metabolism and insulin sensitivity, SII Ang II may also play a role in managing obesity-related conditions. By improving metabolic signaling pathways, it could help mitigate some of the adverse effects associated with obesity, such as insulin resistance and dyslipidemia .
Biased Agonism
The unique mechanism of action of SII Ang II lies in its ability to selectively activate β-arrestin pathways while inhibiting G protein signaling. This biased agonism leads to distinct cellular responses that differ from those induced by traditional angiotensin II signaling. For instance, studies have shown that SII Ang II can induce internalization of AT1-B2 receptor heterodimers, thereby modulating bradykinin receptor signaling and reducing inflammatory responses associated with cardiovascular diseases .
Cross-Talk with Other Systems
SII Ang II interacts with the kallikrein-kinin system through its effects on bradykinin receptors, demonstrating a complex interplay between these systems that can influence vascular tone and inflammation. The ability of SII Ang II to inhibit B2 receptor signaling suggests potential applications in conditions characterized by excessive inflammation or vascular dysfunction .
Case Studies and Research Findings
Study | Findings |
---|---|
Activation of Extracellular Signal-Activated Kinase by Angiotensin II | Demonstrated that SII Ang II activates ERK pathways crucial for vascular function and coronary health . |
Association of β-Arrestin 1 with the Type 1A Angiotensin II Receptor | Showed that SII Ang II promotes β-arrestin recruitment, essential for internalization and downstream signaling . |
The Arrestin-selective Angiotensin AT1 Receptor Agonist | Found that long-term treatment with SII Ang II enhances insulin-stimulated glycogen synthesis in liver cells . |
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOIRDJKADTVNI-MMYICMJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75N13O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。